2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Wirkmechanismus
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the activation of B-cells and T-cells, which are involved in the immune response. By inhibiting their activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have a significant impact on the immune system. It can reduce the number of B-cells and T-cells in the body, which can lead to a weakened immune response. However, this effect is reversible and does not appear to have any long-term negative effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its specificity for BTK and ITK, which makes it a potent inhibitor of cancer cell growth. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, the potential impact on the immune system may need to be carefully monitored in clinical trials.
Zukünftige Richtungen
There are many potential future directions for research on TAK-659. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area of research is the identification of biomarkers that can predict patient response to TAK-659. Additionally, further studies are needed to fully understand the impact of TAK-659 on the immune system and to develop strategies to mitigate any negative effects.
Synthesemethoden
TAK-659 is synthesized through a multi-step process that involves the reaction between 4-tert-butylphenylthiol and 2-bromoacetophenone, followed by the reaction with pyridine-2-amine. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes TAK-659 a promising candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide |
---|---|
Molekularformel |
C17H20N2OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)13-7-9-14(10-8-13)21-12-16(20)19-15-6-4-5-11-18-15/h4-11H,12H2,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
KPNJHZKLMBNZQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.